"synthesis of 2,4-Dicyano-3-isobutyl-glutaric acid"
"synthesis of 2,4-Dicyano-3-isobutyl-glutaric acid"
An In-Depth Technical Guide to the Prospective Synthesis of 2,4-Dicyano-3-isobutyl-glutaric Acid
Introduction and Strategic Overview
2,4-Dicyano-3-isobutyl-glutaric acid (CAS No. 99068-93-6) is a substituted glutaric acid derivative featuring two nitrile groups and an isobutyl substituent.[1][2][3][4] Its structure suggests potential applications as a versatile building block in the synthesis of complex heterocyclic compounds and as a precursor to pharmacologically active molecules. The presence of multiple reactive functional groups—two carboxylic acids and two nitriles—offers numerous avenues for further chemical modification.
The synthetic strategy detailed herein is a three-step process commencing with commercially available starting materials. The core of this approach is the sequential formation of carbon-carbon bonds to construct the glutaric acid backbone, followed by the transformation of nitrile functionalities into the desired carboxylic acid groups.
Proposed Synthetic Pathway Overview
The synthesis is proposed to proceed via the following key transformations:
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Knoevenagel Condensation: Reaction of isovaleraldehyde with malononitrile to yield 2-isobutylidenemalononitrile. This step introduces the isobutyl group and the initial dicyano-substituted carbon framework.
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Michael Addition: Conjugate addition of a cyanide nucleophile to the α,β-unsaturated dinitrile intermediate to form 3-isobutyl-1,1,3-propanetricarbonitrile. This step is crucial for introducing the second nitrile group at the 4-position of the final glutaric acid structure.
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Hydrolysis: Conversion of the trinitrile intermediate to the target molecule, 2,4-dicyano-3-isobutyl-glutaric acid, through controlled partial hydrolysis of the nitrile groups.
Figure 1: Proposed synthetic workflow for 2,4-dicyano-3-isobutyl-glutaric acid.
Detailed Experimental Protocols
The following protocols are prospective and may require optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to achieve optimal yields and purity.
Step 1: Knoevenagel Condensation of Isovaleraldehyde with Malononitrile
This initial step involves the base-catalyzed condensation of isovaleraldehyde with malononitrile to form an α,β-unsaturated dinitrile.[5][6][7] The use of a weak base is critical to prevent the self-condensation of the aldehyde.[8]
-
Reaction Scheme: (CH₃)₂CHCH₂CHO + CH₂(CN)₂ → (CH₃)₂CHCH₂CH=C(CN)₂ + H₂O
-
Materials and Reagents:
Reagent Molar Mass ( g/mol ) Quantity Moles Isovaleraldehyde 86.13 8.61 g 0.10 Malononitrile 66.06 6.61 g 0.10 Piperidine 85.15 0.85 g 0.01 | Toluene | - | 100 mL | - |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (0.10 mol), malononitrile (0.10 mol), and toluene (100 mL).
-
Add piperidine (0.01 mol) as a catalyst.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
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Upon completion, cool the reaction mixture to room temperature.
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Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-isobutylidenemalononitrile.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
-
Causality and Insights: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] Piperidine acts as a base to deprotonate malononitrile, forming a carbanion that attacks the carbonyl carbon of isovaleraldehyde. The subsequent elimination of water drives the reaction to completion. The use of a Dean-Stark trap is an effective method to remove water and shift the equilibrium towards the product.
Step 2: Michael Addition of Cyanide to 2-Isobutylidenemalononitrile
This step involves the 1,4-conjugate addition of a cyanide nucleophile to the electron-deficient double bond of the Knoevenagel adduct.[9][10] The use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid or an alcohol is a common method for generating HCN in situ, which is safer than handling gaseous HCN directly.[11]
-
Reaction Scheme: (CH₃)₂CHCH₂CH=C(CN)₂ + HCN → (CH₃)₂CHCH₂CH(CN)CH(CN)₂
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Materials and Reagents:
Reagent Molar Mass ( g/mol ) Quantity Moles 2-Isobutylidenemalononitrile 134.18 13.4 g 0.10 Trimethylsilyl cyanide (TMSCN) 99.21 11.9 g 0.12 Ytterbium(III) triflate (Yb(OTf)₃) 610.19 0.61 g 0.001 | Dichloromethane (DCM) | - | 150 mL | - |
-
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isobutylidenemalononitrile (0.10 mol) in dry dichloromethane (150 mL).
-
Add Yb(OTf)₃ (1 mol%) as a Lewis acid catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (0.12 mol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-isobutyl-1,1,3-propanetricarbonitrile by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
-
Causality and Insights: The Michael addition is a thermodynamically controlled reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or nitrile compound.[12] The electron-withdrawing cyano groups make the double bond in 2-isobutylidenemalononitrile highly electrophilic. The Lewis acid catalyst activates the substrate towards nucleophilic attack by the cyanide ion.
Step 3: Controlled Hydrolysis of 3-Isobutyl-1,1,3-propanetricarbonitrile
The final step is the hydrolysis of the trinitrile intermediate to the target dicarboxylic acid. This step requires careful control of reaction conditions to achieve partial hydrolysis of the two terminal nitrile groups while leaving the nitrile group at the 2-position intact. Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids.[13][14][15][16]
-
Reaction Scheme: (CH₃)₂CHCH₂CH(CN)CH(CN)₂ + 4H₂O → (CH₃)₂CHCH₂CH(COOH)CH(CN)COOH + 2NH₃
-
Materials and Reagents:
Reagent Molar Mass ( g/mol ) Quantity Moles 3-Isobutyl-1,1,3-propanetricarbonitrile 161.21 16.1 g 0.10 Concentrated Sulfuric Acid (H₂SO₄) 98.08 50 mL - | Water | 18.02 | 50 mL | - |
-
Procedure:
-
In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (50 mL) to water (50 mL) with cooling in an ice bath.
-
To this cooled acid solution, add 3-isobutyl-1,1,3-propanetricarbonitrile (0.10 mol).
-
Heat the mixture under reflux for a controlled period (e.g., 4-8 hours), monitoring the reaction progress by HPLC to maximize the yield of the desired dicarboxylic acid and minimize complete hydrolysis to the tricarboxylic acid.
-
After the desired level of conversion is achieved, cool the reaction mixture and pour it onto crushed ice (200 g).
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,4-dicyano-3-isobutyl-glutaric acid by recrystallization from a water/ethanol mixture.
-
-
Causality and Insights: The hydrolysis of nitriles proceeds in two stages: first to an amide intermediate and then to the carboxylic acid. The reaction is typically catalyzed by strong acids or bases. Controlling the reaction time and temperature is crucial for achieving selective hydrolysis. The two geminal nitrile groups are expected to hydrolyze more readily than the single nitrile group due to electronic and steric factors.
Purification and Characterization
Thorough purification and characterization are essential to confirm the identity and purity of the synthesized compounds.
| Compound | Purification Method | Analytical Techniques | Expected Observations |
| 2-Isobutylidenemalononitrile | Vacuum Distillation / Recrystallization | ¹H NMR, ¹³C NMR, IR, GC-MS | Signals corresponding to the isobutyl group, the vinyl proton, and the conjugated nitrile groups. |
| 3-Isobutyl-1,1,3-propanetricarbonitrile | Column Chromatography | ¹H NMR, ¹³C NMR, IR, MS | Disappearance of the vinyl proton signal and appearance of new aliphatic proton signals. |
| 2,4-Dicyano-3-isobutyl-glutaric Acid | Recrystallization | ¹H NMR, ¹³C NMR, IR, HPLC, MS | Appearance of broad signals for the carboxylic acid protons and characteristic C=O and O-H stretches in the IR spectrum. |
Safety Considerations
-
Isovaleraldehyde: Flammable and an irritant. Handle in a well-ventilated fume hood.
-
Malononitrile and Trimethylsilyl cyanide: Highly toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate protective gear.
This guide provides a robust, albeit prospective, framework for the synthesis of 2,4-dicyano-3-isobutyl-glutaric acid. The successful execution of this synthesis will rely on careful experimental technique and optimization of the proposed reaction conditions.
References
Sources
- 1. 2,4-Dicyano-3-isobutyl-glutaric Acid | C10H12N2O4 | CID 131667571 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides [organic-chemistry.org]
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